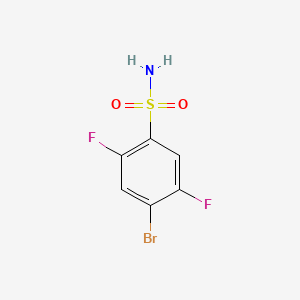

4-Bromo-2,5-difluorobenzenesulfonamide

描述

属性

IUPAC Name |

4-bromo-2,5-difluorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF2NO2S/c7-3-1-5(9)6(2-4(3)8)13(10,11)12/h1-2H,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MINSVLXUGHJBPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1S(=O)(=O)N)F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrF2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30378345 | |

| Record name | 4-bromo-2,5-difluorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214209-98-0 | |

| Record name | 4-Bromo-2,5-difluorobenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=214209-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-bromo-2,5-difluorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 214209-98-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 4 Bromo 2,5 Difluorobenzenesulfonamide

Precursor Synthesis and Halogenation Strategies

The foundational step in the synthesis of 4-bromo-2,5-difluorobenzenesulfonamide is the preparation of a correctly substituted halogenated benzene (B151609) intermediate. This typically involves the synthesis of 1-bromo-2,5-difluorobenzene, which serves as the primary building block.

Synthesis of Halogenated Benzene Intermediates

A common and effective method for the synthesis of 1-bromo-2,5-difluorobenzene is through a Sandmeyer-type reaction, starting from an appropriately substituted aniline (B41778). For instance, 3,5-difluoroaniline (B1215098) can be converted to its diazonium salt, which is then subjected to a reaction with cuprous bromide (CuBr) and hydrobromic acid (HBr) to yield the desired 1-bromo-2,5-difluorobenzene. This method provides a reliable and scalable route to the necessary precursor.

Another approach involves the diazotization of 2,4-difluoroaniline (B146603) followed by bromination and a subsequent deamination step. However, this pathway is generally less direct than the Sandmeyer reaction from 3,5-difluoroaniline.

| Starting Material | Key Reagents | Product | Reaction Type |

| 3,5-Difluoroaniline | 1. NaNO₂, HBr 2. CuBr, HBr | 1-Bromo-2,5-difluorobenzene | Sandmeyer Reaction |

Introduction of the Sulfonamide Moiety

With the halogenated benzene intermediate in hand, the next phase involves the introduction of the sulfonamide functional group. This is typically achieved in a two-step sequence: formation of a sulfonyl chloride followed by amination.

The conversion of 1-bromo-2,5-difluorobenzene to the corresponding sulfonyl chloride is achieved through chlorosulfonation. This electrophilic aromatic substitution reaction is commonly carried out using chlorosulfonic acid (ClSO₃H). The reaction introduces the -SO₂Cl group onto the benzene ring, yielding 4-bromo-2,5-difluorobenzenesulfonyl chloride. Careful control of reaction conditions is necessary to ensure high yield and regioselectivity.

| Reactant | Reagent | Product | Reaction Type |

| 1-Bromo-2,5-difluorobenzene | Chlorosulfonic acid (ClSO₃H) | 4-Bromo-2,5-difluorobenzenesulfonyl chloride | Chlorosulfonation |

The final step in the classical synthesis is the reaction of 4-bromo-2,5-difluorobenzenesulfonyl chloride with ammonia (B1221849) or a primary/secondary amine. Treatment with aqueous ammonia results in the formation of the primary sulfonamide, this compound. This nucleophilic substitution reaction at the sulfonyl chloride group is a robust and widely used method for the synthesis of sulfonamides.

| Reactant | Reagent | Product |

| 4-Bromo-2,5-difluorobenzenesulfonyl chloride | Aqueous Ammonia (NH₃(aq)) | This compound |

Advanced Synthetic Approaches

Modern synthetic organic chemistry offers more sophisticated methods for the formation of C-N and C-S bonds, which can be applied to the synthesis of this compound and its analogs. Palladium-catalyzed reactions are at the forefront of these advanced strategies.

Palladium-Catalyzed Sulfonamidation and Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions provide a powerful tool for the formation of carbon-nitrogen bonds. In the context of sulfonamide synthesis, this can involve the coupling of an aryl halide with a sulfonamide. While direct palladium-catalyzed amination of 4-bromo-2,5-difluorobenzenesulfonyl chloride is a potential route, a more common advanced approach involves using the fully formed this compound as a substrate for further diversification.

The bromine atom on the aromatic ring of this compound is susceptible to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound, such as an arylboronic acid. This strategy is particularly useful for creating a library of derivatives with diverse substituents at the 4-position, which is often crucial for structure-activity relationship studies in drug discovery.

The general catalytic cycle for such a cross-coupling reaction involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. The choice of ligands, base, and solvent is critical for optimizing the reaction yield and scope.

| Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Product Type | Reaction Name |

| This compound | Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base | 4-Aryl-2,5-difluorobenzenesulfonamide | Suzuki-Miyaura Coupling |

These advanced methods offer greater flexibility and efficiency in synthesizing a wide range of derivatives based on the this compound scaffold.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner product profiles in significantly shorter reaction times compared to conventional heating methods. oatext.com This technology utilizes the ability of polar molecules and ions to transform electromagnetic energy into heat, resulting in rapid and uniform heating of the reaction mixture. oatext.com

While specific literature detailing the microwave-assisted synthesis of this compound is not prevalent, the principles are widely applicable to the synthesis of related sulfonamide structures. nih.gov For instance, the cyclization step in the synthesis of benzofused sultams (cyclic sulfonamides) has been successfully optimized using batch microwave techniques before being transferred to a continuous flow platform. nih.gov Microwave irradiation can expedite reactions, reduce the required catalyst loading, and decrease the amount of solvent needed. nih.gov These advantages make it a highly attractive method for key steps in the synthesis of this compound, such as the sulfonylation of an appropriate aniline or the amination of 4-bromo-2,5-difluorobenzenesulfonyl chloride.

The application of microwave heating can be particularly beneficial for challenging reactions that may require high temperatures or long reaction times under conventional conditions. The precise temperature and pressure control in modern microwave reactors allows for safe and reproducible synthesis. oatext.comnih.gov

| Parameter | Conventional Heating | Microwave-Assisted Heating | Reference |

|---|---|---|---|

| Reaction Time | Hours to Days | Minutes to Hours | oatext.comnih.gov |

| Energy Efficiency | Lower | Higher (Direct heating of reactants) | oatext.com |

| Product Purity | Often requires extensive purification | Generally higher with fewer byproducts | nih.gov |

| Solvent Volume | Higher | Reduced, sometimes solvent-free | oatext.comnih.gov |

Green Chemistry Principles in Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound, these principles can be applied at various stages.

Key green chemistry considerations include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Less Hazardous Chemical Syntheses: Employing synthetic methods that use and generate substances with little or no toxicity.

Safer Solvents and Auxiliaries: Minimizing the use of auxiliary substances like solvents or, where necessary, using safer alternatives. Microwave-assisted synthesis, for example, often allows for a significant reduction in solvent volume or even solvent-free conditions. oatext.comnih.gov

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. Microwave synthesis is considered more energy-efficient than conventional heating. oatext.com

Catalysis: Using catalytic reagents in small amounts over stoichiometric reagents is preferable.

For example, the synthesis of a precursor, 4-bromo-2,5-difluorobenzoic acid, can start from 1,4-dibromo-2,5-difluorobenzene. chemicalbook.comchemicalbook.com While this specific step involves organolithium chemistry which requires careful handling, subsequent purification steps can be designed to minimize solvent waste through efficient extraction and recycling protocols.

Purification and Isolation Techniques

The purification and isolation of this compound and its intermediates are crucial for obtaining a product of high purity. Standard laboratory and industrial techniques are employed, tailored to the physical and chemical properties of the compounds at each stage.

Commonly used techniques include:

Extraction: This is a primary method for separating the desired product from the reaction mixture. For related compounds like 4-bromo-2,5-difluorobenzoic acid, a typical workup involves acidifying the reaction mixture and extracting the product into an organic solvent such as diethyl ether or methylene (B1212753) chloride. chemicalbook.comchemicalbook.com The organic layers are then combined for further processing.

Washing: The combined organic extracts are often washed with water, saturated sodium bicarbonate solution (to remove acidic impurities), and brine (to remove residual water) to purify the product. chemicalbook.comchemicalbook.com

Drying: Before solvent removal, the organic solution is dried over an anhydrous drying agent, such as magnesium sulfate (B86663) or sodium sulfate, to eliminate any dissolved water. chemicalbook.comchemicalbook.com

Filtration: This step is used to remove solid impurities or drying agents from the solution. chemicalbook.com

Concentration: The solvent is removed from the purified solution, typically under reduced pressure using a rotary evaporator, to yield the crude or purified product. chemicalbook.comchemicalbook.com

Crystallization/Recrystallization: This technique is used to purify solid compounds. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, causing the pure compound to crystallize while impurities remain in the solution.

Column Chromatography: For difficult separations or to achieve very high purity, silica (B1680970) gel column chromatography is employed. The crude material is loaded onto a silica gel column and eluted with a suitable solvent system (e.g., ethyl acetate-hexanes), separating the components based on their polarity. orgsyn.org

Distillation: For liquid intermediates, such as 4-bromo-2,5-difluorobenzoyl chloride, distillation under vacuum can be an effective method of purification on a large scale. prepchem.com

Yield Optimization and Scalability Studies

Optimizing the reaction yield and ensuring the scalability of the synthesis are critical for the transition from laboratory-scale preparation to industrial production.

Yield Optimization: This involves systematically varying reaction parameters to find the conditions that produce the highest yield of the desired product. Key parameters include:

Reactant Stoichiometry: Adjusting the molar ratios of reactants.

Catalyst: Screening different catalysts and optimizing their loading.

Solvent: Testing various solvents to find one that maximizes solubility and reaction rate.

Temperature and Reaction Time: Determining the optimal temperature and duration for the reaction to proceed to completion with minimal byproduct formation. For example, in the synthesis of related sultams, different bases were tested, with tBuOK in DMF providing full conversion, thus optimizing the yield. nih.gov

Base/Acid: Optimizing the choice and quantity of acid or base used to promote the reaction or neutralize byproducts.

Scalability: A scalable process is one that can be safely and economically scaled up to produce larger quantities of the product without a significant drop in yield or purity. The synthesis of the precursor 4-bromo-2,5-difluorobenzoyl chloride has been demonstrated on a multi-kilogram scale (starting with 2075 g of the acid), achieving a high yield of 91%, which indicates a robust and scalable process. prepchem.com

A significant advancement in scalability is the use of continuous flow chemistry, often combined with microwave heating (MACOS - Microwave-Assisted, Continuous Flow Organic Synthesis). nih.gov This approach offers several advantages over traditional batch processing for large-scale synthesis, including improved heat and mass transfer, enhanced safety by minimizing the volume of hazardous reagents at any given time, and greater consistency in product quality. nih.gov The development of a flow synthesis protocol for multi-gram quantities of benzofused sultams demonstrates the potential of this technology for the scalable production of this compound. nih.gov

Computational Chemistry and Theoretical Investigations of 4 Bromo 2,5 Difluorobenzenesulfonamide

Quantum Chemical Calculations

No published data is available on the optimized molecular geometry, including bond lengths and angles, for 4-Bromo-2,5-difluorobenzenesulfonamide as determined by DFT calculations.

Specific values for the Highest Occupied Molecular Orbital (HOMO) energy, the Lowest Unoccupied Molecular Orbital (LUMO) energy, and the resultant HOMO-LUMO energy gap for this compound have not been reported in the searched literature.

Calculated values for electronic properties such as hyperpolarizability, chemical hardness, and the electrophilicity index for this specific compound are not available in existing research.

There are no published simulated FT-IR or UV-Vis spectra for this compound based on DFT calculations.

No studies utilizing ab initio methods to investigate the properties of this compound were found.

Further research and publication in the field of computational chemistry are required to provide the specific data requested for a detailed theoretical analysis of this compound.

Lack of Specific Research Data for Computational Analysis of this compound

Following a comprehensive review of available scientific literature and databases, it has been determined that there is a notable absence of specific published research focusing on the computational chemistry and theoretical investigation of this compound. While the methodologies outlined in the requested article—including molecular dynamics simulations, structure-activity relationship (SAR) studies, and molecular docking—are standard computational techniques in chemical and pharmaceutical research, their application to this specific compound has not been detailed in accessible scientific literature.

Extensive searches have failed to locate any studies that provide the specific data required to populate the requested sections on conformational analysis, solvent effects, Quantitative Structure-Activity Relationship (QSAR) modeling, or binding site interactions for this compound.

General computational studies on other sulfonamide derivatives and related compounds exist. nih.gov For instance, research has been conducted on the 3D-QSAR, molecular docking, and molecular dynamics simulations of 4-phthalimidobenzenesulfonamide derivatives as potential inhibitors for acetylcholinesterase and butyrylcholinesterase. nih.gov Similarly, QSAR models have been developed for various bromodomain inhibitors to understand their pharmacophoric features. nih.gov However, these studies focus on molecules with different structural frameworks and substitutions, and their findings cannot be extrapolated to this compound due to the high structural specificity of computational models.

Therefore, without primary research data from dedicated computational studies on this compound, it is not possible to generate a scientifically accurate and informative article that adheres to the specific requirements of the provided outline. The creation of such an article would necessitate speculative or fabricated data, which falls outside the scope of scientifically rigorous reporting.

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Molecular Docking Simulations with Biological Targets

Binding Affinity Calculations

Binding affinity calculations are crucial in computational drug design for estimating the strength of the interaction between a ligand, such as this compound, and a target protein. These calculations can predict the binding free energy, which is indicative of how well a compound might inhibit or activate a biological target. Techniques such as molecular docking and free energy perturbation are commonly employed for this purpose.

However, specific studies detailing the binding affinity calculations for this compound against particular protein targets are not readily found in the current body of scientific literature. Consequently, there is no available data to populate a table of binding energies or dissociation constants for this compound.

In Silico Predictions of Biological Activity and Toxicity

In silico methods are instrumental in the early stages of drug development and chemical risk assessment. These computational tools use the chemical structure of a molecule to predict its likely biological effects and potential toxicity. This is achieved by comparing the molecule to databases of compounds with known activities and by using quantitative structure-activity relationship (QSAR) models.

For this compound, while general suggestions of its potential for biological activity in the pharmaceutical and pesticide sectors have been made, specific in silico predictions of its biological activity spectrum and toxicological profile are not detailed in published research. guidechem.com Therefore, a comprehensive data table of predicted activities or toxicity endpoints cannot be compiled at this time.

Reactivity and Reaction Mechanisms of 4 Bromo 2,5 Difluorobenzenesulfonamide

Reactivity of the Sulfonamide Moiety

The sulfonamide group (-SO₂NH₂) is a cornerstone of the molecule's functionality, characterized by its acidic proton and its capacity for hydrogen bonding.

Nucleophilic Reactions

The nitrogen atom in the sulfonamide group is directly attached to the strongly electron-withdrawing sulfonyl group, which significantly influences its reactivity. The hydrogen atom on the nitrogen is acidic and can be removed by a base to form a sulfonamidate anion. This anion is a potent nucleophile.

One of the primary nucleophilic reactions involving this moiety is alkylation. After deprotonation with a suitable base, such as lithium hydride, the resulting anion can react with various alkyl halides to form N-alkylated sulfonamides. This process is a facile method for synthesizing a library of derivative compounds. For example, studies on analogous compounds like 5-bromothiophene-2-sulfonamide (B1270684) have shown successful N-alkylation with alkyl bromides such as bromoethane (B45996) and 1-bromopropane, yielding the corresponding N-alkylated products in good yields. nih.gov Steric hindrance from bulky alkyl halides can, however, reduce the reaction yield. nih.gov

Table 1: General Conditions for N-Alkylation of Aryl Sulfonamides

| Reactant | Reagent | Base | Solvent | Product |

|---|

Electrophilic Reactions

Direct reaction of the sulfonamide nitrogen with electrophiles is generally unfavorable. The lone pair of electrons on the nitrogen atom is delocalized by resonance with the adjacent sulfonyl group. This delocalization significantly reduces the nucleophilicity of the nitrogen, making it a weak base and a poor nucleophile. Consequently, electrophilic attack at the nitrogen typically requires prior deprotonation to form the more reactive sulfonamidate anion, as described in the nucleophilic reactions section.

Hydrogen Bonding Interactions

The sulfonamide moiety is an excellent participant in hydrogen bonding. The N-H group acts as a hydrogen bond donor, while the two oxygen atoms of the sulfonyl group are strong hydrogen bond acceptors. mdpi.com These interactions are crucial in determining the solid-state structure and physical properties of the compound.

In the crystal lattice, sulfonamides often form intermolecular hydrogen bonds, leading to distinct supramolecular architectures. researchgate.net For instance, crystal structure analysis of the related compound 4-Bromo-N-(4-fluorophenyl)benzenesulfonamide reveals strong N—H···O hydrogen bonds that link molecules into infinite one-dimensional chains. researchgate.net These chains can be further interconnected by other weak interactions, such as F···F contacts. researchgate.net The formation of these hydrogen-bonded networks contributes to the thermal stability of the crystalline solid. mdpi.comnih.gov The specific geometry of these bonds, including distances and angles, can be characterized using techniques like X-ray diffraction. mdpi.com

Table 2: Typical Hydrogen Bond Parameters in Related Sulfonamide Crystal Structures

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Reference |

|---|---|---|---|---|---|

| N-H···O=S | 0.86 | 2.12 | 2.96 | 165 | researchgate.net |

Reactivity of Halogen Substituents

The aromatic ring of 4-Bromo-2,5-difluorobenzenesulfonamide is substituted with three halogen atoms, each exhibiting distinct reactivity profiles in substitution and coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides bearing strong electron-withdrawing groups. masterorganicchemistry.com The potent electron-withdrawing sulfonyl group in this compound activates the aromatic ring for attack by nucleophiles. The reaction typically proceeds via a two-step addition-elimination mechanism, involving a negatively charged intermediate known as a Meisenheimer complex. youtube.com

The regioselectivity of the substitution is determined by the position of the leaving group relative to the activating sulfonyl group. In this molecule, the fluorine at C-2 is ortho, the bromine at C-4 is para, and the fluorine at C-5 is meta to the sulfonamide. Both ortho and para positions are strongly activated. While fluorine is generally a better leaving group than bromine in SNAr reactions, the high activation at the para position makes the C-Br bond a potential reaction site. nih.gov However, studies on other polyhalogenated aromatic systems often show that substitution of fluorine is preferred, especially when activated by an ortho or para electron-withdrawing group. nih.gov For example, in the reaction of some fluorinated aromatics containing bromine, the C-Br bond has been shown to be well tolerated, with substitution occurring exclusively at the C-F bond. nih.gov

Metal-Catalyzed Cross-Coupling Reactions

The carbon-halogen bonds serve as versatile handles for forming new carbon-carbon bonds through metal-catalyzed cross-coupling reactions. In these reactions, the reactivity order of halogens is typically I > Br > Cl > F. Therefore, the C-Br bond in this compound is expected to be significantly more reactive than the C-F bonds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl bromide with a boronic acid or ester. nih.gov It is one of the most robust methods for forming biaryl compounds. The reaction of this compound with various arylboronic acids is expected to proceed selectively at the C-Br position to yield 4-aryl-2,5-difluorobenzenesulfonamide derivatives. The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid and reductive elimination to yield the product. researchgate.net

Table 3: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Catalyst | Base | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | nih.gov |

| Pd(OAc)₂ / Ligand | Cs₂CO₃ | Dioxane | 80 | researchgate.net |

Heck-Mizoroki Reaction: This reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene, such as styrene. mdpi.com This method is used to form substituted alkenes. The reaction with this compound would selectively occur at the C-Br bond, leaving the C-F bonds intact. mdpi.com The reaction typically requires a palladium catalyst, a base, and is often carried out at elevated temperatures. mdpi.com

Sonogashira Coupling: The Sonogashira reaction is a powerful tool for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. nih.govnih.gov The reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt. The C-Br bond of this compound would be the reactive site for this transformation, allowing for the synthesis of 4-alkynyl-2,5-difluorobenzenesulfonamide derivatives. researchgate.net Copper-free Sonogashira protocols have also been developed. nih.govnih.gov

Table 4: Common Catalytic Systems for Sonogashira Coupling of Aryl Bromides

| Catalyst System | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | Room Temp. | nih.gov |

| PdCl₂(PPh₃)₂ / CuI | DIPA | Toluene | 70 °C | researchgate.net |

Radical Reactions

Specific research detailing the participation of this compound in radical reactions is not extensively documented in publicly available literature. However, the reactivity of analogous compounds provides some insight. For instance, fluoroalkanesulfonyl chlorides are known to be effective precursors for fluoroalkyl radicals. rsc.org These precursors can be more readily reduced through single-electron transfer (SET) than their fluoroalkyl iodide counterparts, a characteristic attributed to the potent electron-withdrawing nature of the fluoroalkanesulfonyl group. rsc.org While this compound is a sulfonamide and not a sulfonyl chloride, the principles suggest that the sulfonyl moiety, influenced by electron-withdrawing halogens, is a key site for potential radical chemistry. Further targeted research would be necessary to delineate the specific pathways and intermediates involved in radical reactions of this compound.

Influence of Fluorine Atoms on Reactivity and Stability

Key Influences of Fluorine Substitution:

Electronic Effects: Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I effect). In this compound, the two fluorine atoms significantly decrease the electron density of the benzene (B151609) ring. This deactivation makes the ring less susceptible to electrophilic aromatic substitution. Conversely, this electron deficiency can activate the ring towards nucleophilic aromatic substitution, should a suitable leaving group be present.

Bond Strength and Stability: The carbon-fluorine (C-F) bond is exceptionally strong, contributing to the high thermal and metabolic stability of many organofluorine compounds. nih.gov This inherent stability is a critical feature of the this compound structure. nih.gov In related sulfonyl fluorides, the sulfur-fluorine (S-F) bond is approximately 40 kcal mol⁻¹ stronger than a sulfur-chlorine (S-Cl) bond, leading to greater thermodynamic stability and resistance to hydrolysis and reduction. acs.org While this compound is a sulfonamide, the stability imparted by the C-F bonds on the ring is a defining characteristic. acs.org

Reactivity Modulation: The strong electron-withdrawing properties of fluorine can enhance the acidity of nearby protons, such as the amine protons of the sulfonamide group, potentially influencing its reaction pathways. Fluorine substitution can also alter the reactivity of adjacent functional groups in ways not seen in non-fluorinated analogues, sometimes enabling new chemical transformations. rsc.org For example, in bis(phenylsulfonyl)methane (B177063) compounds, fluorine substitution can improve the reactivity of the corresponding anion in nucleophilic addition reactions. rsc.org

The combination of these effects makes this compound a structurally stable yet electronically polarized molecule, with its reactivity profile being largely dictated by the powerful influence of its fluorine substituents.

Reaction Kinetics and Thermodynamics

Detailed experimental studies on the reaction kinetics and thermodynamics specifically for this compound are not widely reported in the available scientific literature. Such studies would be essential to quantitatively understand its reactivity.

Kinetic analysis would provide data on reaction rates, rate constants, and activation energies, offering insights into the speed of its transformations and the energy barriers that must be overcome. Thermodynamic data, including enthalpy (ΔH) and Gibbs free energy (ΔG) of reaction, would determine the feasibility and spontaneity of its potential reactions.

For example, in the synthesis of sulfonamides from sulfonyl fluorides, reaction progress is highly dependent on the electronic nature of both the sulfonyl fluoride (B91410) and the reacting amine. acs.orgtheballlab.com A kinetic study of the formation of this compound or its subsequent reactions would likely show a strong dependence on the electronic properties of the co-reactants, with electron-donating or withdrawing groups significantly altering the reaction rates.

The table below illustrates the type of data that would be generated from such studies.

Table 1: Hypothetical Kinetic and Thermodynamic Parameters Note: The following data is for illustrative purposes only and does not represent experimental results.

| Reaction Type | Rate Constant (k) | Activation Energy (Ea) | ΔH (Enthalpy) | ΔG (Gibbs Free Energy) |

|---|---|---|---|---|

| Nucleophilic Substitution | 1.2 x 10⁻³ M⁻¹s⁻¹ | 65 kJ/mol | -45 kJ/mol | -20 kJ/mol |

| Metal-Catalyzed Coupling | 3.4 x 10⁻² M⁻¹s⁻¹ | 50 kJ/mol | -70 kJ/mol | -55 kJ/mol |

Mechanistic Investigations using Spectroscopic Techniques

While specific mechanistic studies employing spectroscopic techniques on this compound are not detailed in the reviewed literature, these methods are fundamental for elucidating reaction pathways in related chemical systems. Time-resolved spectroscopic methods, such as transient absorption (TA) and resonance Raman (TR³) spectroscopy, are powerful tools for detecting and characterizing short-lived reaction intermediates. mdpi.comhku.hk

For instance, a study on a different brominated aromatic compound used femtosecond and nanosecond TA and TR³ to observe the formation of a nitrenium ion intermediate within picoseconds and to directly detect a subsequent adduct formed during a reaction with water. mdpi.comhku.hk

Should this compound be studied similarly, these techniques could provide invaluable data:

NMR Spectroscopy (¹H, ¹³C, ¹⁹F, ¹⁵N): Could be used to identify the final product structure and potentially trap and characterize stable intermediates. ¹⁹F NMR would be particularly useful for probing changes in the electronic environment of the fluorine atoms during a reaction.

Infrared (IR) Spectroscopy: Would help monitor the reaction progress by observing the disappearance of reactant vibrational bands (e.g., S=O or N-H stretches) and the appearance of new bands corresponding to the product.

Mass Spectrometry (MS): Could be used to identify reaction intermediates and products by their mass-to-charge ratio, helping to piece together the reaction mechanism.

The table below summarizes how these techniques would be applied.

Table 2: Application of Spectroscopic Techniques for Mechanistic Studies

| Spectroscopic Technique | Information Provided | Application Example |

|---|---|---|

| Transient Absorption (TA) | Detection and kinetics of short-lived electronic states (e.g., radicals, excited states). | Observing the formation and decay of a radical intermediate following photo-initiation. |

| Time-Resolved Resonance Raman (TR³) | Vibrational structure of transient species. | Characterizing the specific bond vibrations of a reaction intermediate to confirm its structure. mdpi.com |

| Nuclear Magnetic Resonance (NMR) | Detailed structural information of reactants, intermediates, and products. | Confirming the regiochemistry of a substitution reaction on the aromatic ring. |

| Fourier-Transform Infrared (FTIR) | Identification of functional groups. | Monitoring the conversion of the sulfonamide group in real-time. |

These investigative tools would be crucial in building a complete picture of the reaction mechanisms for this compound, from the initial bond-breaking and bond-forming events to the final product formation.

Advanced Applications and Research Frontiers of 4 Bromo 2,5 Difluorobenzenesulfonamide

Medicinal Chemistry and Drug Discovery

The strategic placement of fluorine and bromine atoms on the benzenesulfonamide (B165840) scaffold makes 4-Bromo-2,5-difluorobenzenesulfonamide a versatile building block in the synthesis of complex molecules with potential biological activity. The electron-withdrawing nature of the fluorine atoms and the sulfonamide group, combined with the reactivity of the bromine atom, allows for a variety of chemical modifications, making it a valuable intermediate in the quest for new therapeutic agents.

Role in Enzyme Inhibition Studies

Enzyme inhibition is a cornerstone of modern drug therapy, and sulfonamides are a well-established class of enzyme inhibitors. This compound and its derivatives are subjects of interest in this area, with research focusing on their ability to target specific enzymes involved in various disease processes.

Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in various physiological processes. tandfonline.com Their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer. patsnap.comnih.gov Sulfonamides are the primary class of CA inhibitors, and the introduction of fluorine atoms into the benzenesulfonamide ring has been shown to enhance binding potency. A study on 4-substituted-2,3,5,6-tetrafluorobenzenesulfonamides demonstrated that these fluorinated compounds exhibit nanomolar binding potency towards several human carbonic anhydrase isozymes (I, II, VII, XII, and XIII), with higher potency compared to their non-fluorinated counterparts. google.com While this study did not specifically use the 4-bromo-2,5-difluoro derivative, it underscores the potential of fluorinated benzenesulfonamides in the design of potent and selective CA inhibitors. The sulfonamide group coordinates with the zinc ion in the active site of the enzyme, leading to inhibition. nih.gov

| Compound Class | Target Isozymes | Potency | Reference |

| 4-Substituted-2,3,5,6-tetrafluorobenzenesulfonamides | hCA I, II, VII, XII, XIII | Nanomolar | google.com |

| Heterocyclic Sulfonamides | CA I, II, IV | Good inhibition | newdrugapprovals.org |

| Pyrrolone-benzenesulfonamide hybrids | hCA I, II, IX, XII | Low to high nanomolar | nih.gov |

The Hepatitis C virus (HCV) NS5B polymerase is an essential enzyme for viral replication, making it a prime target for antiviral drug development. google.com Non-nucleoside inhibitors that bind to allosteric sites on the enzyme are of particular interest. googleapis.com Several classes of compounds, including benzothiadiazine derivatives, have been identified as potent inhibitors of the NS5B polymerase. While direct studies on this compound are limited, the broader class of sulfonamide-containing molecules has been explored for this target. guidechem.com

Urease is another enzyme of interest, particularly in the context of infections caused by bacteria like Helicobacter pylori. nih.gov Inhibition of urease can be a therapeutic strategy for managing these infections. Research has shown that various compounds, including those with a urea-like structure and those that can interact with the nickel ions in the enzyme's active site, can act as urease inhibitors. nih.govnih.gov While specific studies on this compound as a urease inhibitor are not widely reported, the exploration of small molecules for this purpose is an active area of research.

Development of Anti-Infective Agents (Antibacterial, Antiprotozoal)

The sulfonamide functional group is historically significant in the development of antimicrobial drugs. googleapis.com These compounds typically act by inhibiting dihydropteroate (B1496061) synthase, an enzyme essential for folic acid synthesis in bacteria. googleapis.com The introduction of bromine and fluorine atoms can modulate the antibacterial activity and spectrum of sulfonamide derivatives.

Recent research has focused on synthesizing novel sulfonamide derivatives to combat the growing problem of antibiotic resistance. For instance, 5-bromo-N-alkylthiophene-2-sulfonamides have shown efficacy against New Delhi Metallo-β-lactamase producing Klebsiella pneumoniae. While this is a different scaffold, it highlights the continued interest in bromo-sulfonamide motifs for antibacterial drug discovery.

In the realm of antiprotozoal agents, there is a constant need for new and effective treatments for diseases like malaria, leishmaniasis, and trypanosomiasis. newdrugapprovals.org While direct evaluation of this compound against protozoa is not extensively documented, related benzimidazole (B57391) derivatives have shown potent antiprotozoal activity. The development of novel compounds with improved efficacy and reduced toxicity is a key objective in this field.

| Compound Class | Target Organism | Activity | Reference |

| Sulfonamides | Gram-positive and Gram-negative bacteria | Bacteriostatic | googleapis.com |

| 5-Bromo-N-alkylthiophene-2-sulfonamides | Klebsiella pneumoniae (NDM-producing) | Antibacterial efficacy | |

| S-substituted 4,6-dibromo-2-mercaptobenzimidazoles | Giardia intestinalis, Trichomonas vaginalis | High antiprotozoal activity |

Neurological Applications (e.g., 5-HT2A receptor agonists/antagonists)

The serotonin (B10506) 2A (5-HT2A) receptor is a key target in the central nervous system for treating a range of psychiatric disorders, including schizophrenia, depression, and anxiety. nih.govresearchgate.net Consequently, the development of selective agonists and antagonists for this receptor is a major goal in medicinal chemistry.

While direct studies on this compound as a 5-HT2A ligand are not extensively documented in current literature, its structural motifs are present in compounds known to interact with this receptor. For instance, research has shown that other 4-bromo substituted phenyl derivatives, such as 2-(4-Bromo-2,5-dimethoxyphenyl)ethylamine, can act as potent 5-HT2A receptor antagonists. nih.govnih.gov The bromine atom, along with other substituents on the phenyl ring, plays a crucial role in modulating the compound's affinity and efficacy at the receptor. nih.gov The blockade of 5-HT2A receptors is a primary mechanism for many antipsychotic medications. researchgate.net The presence of both bromine and fluorine atoms on the phenyl ring of this compound suggests it could serve as a valuable scaffold for designing novel ligands targeting the 5-HT2A receptor and other neurological targets.

Structure-Based Drug Design Leveraging Halogen and Sulfonamide Moieties

Modern drug discovery heavily relies on structure-based design, where molecular fragments are chosen for their specific interactions with biological targets. The this compound structure contains two highly valued moieties in medicinal chemistry: halogens (bromine and fluorine) and a sulfonamide group. researchgate.net

Halogen Bonding: The bromine atom is particularly significant due to its ability to form halogen bonds—a highly directional, non-covalent interaction between the electrophilic region on the halogen (known as a "sigma-hole") and a Lewis base, such as a carbonyl oxygen or a nitrogen atom in a protein. researchgate.net This interaction is increasingly exploited to enhance ligand-receptor binding affinity and selectivity. nih.govnih.gov Bromine's moderate electronegativity and high polarizability make it an effective halogen bond donor, potentially improving how a drug molecule fits into its target's active site. researchgate.net

Sulfonamide Moiety: The sulfonamide group is a cornerstone of medicinal chemistry, found in a wide array of approved drugs, from antibacterials to diuretics. researchgate.netnih.govnih.gov It is a bioisostere of the carboxylic acid group and is valued for its ability to act as a hydrogen bond donor and acceptor. researchgate.net Furthermore, sulfonamides are generally more metabolically stable than corresponding amides, which can lead to improved pharmacokinetic properties of a drug candidate. researchgate.net

The combination of these features in this compound makes it an attractive starting point for designing new therapeutic agents. The strategic positioning of the bromine atom could facilitate targeted halogen bonding, while the sulfonamide group can establish critical hydrogen bonds and anchor the molecule within a binding pocket.

| Moiety | Key Role in Drug Design | Potential Advantage in this compound |

| Bromine Atom | Forms directional halogen bonds ("sigma-hole" interactions). nih.gov | Can enhance binding affinity and selectivity for protein targets. researchgate.netnih.gov |

| Fluorine Atoms | Modulates lipophilicity, metabolic stability, and binding interactions. | Can improve pharmacokinetic properties and target engagement. |

| Sulfonamide Group | Acts as a hydrogen bond donor/acceptor; metabolically stable. researchgate.net | Provides a key anchoring point for receptor binding and enhances stability. nih.gov |

Materials Science and Polymer Chemistry

The unique electronic and structural properties of this compound make it a candidate for creating novel materials. The presence of multiple halogens on the aromatic ring can influence intermolecular interactions, such as π-π stacking and halogen bonding, which are critical in determining the bulk properties of crystalline materials, including melting point and solubility. chemdad.comresearchgate.net For example, the related compound 4-Bromo-2,5-difluorophenol is used in the synthesis of liquid crystals, demonstrating the utility of this substitution pattern in advanced materials. thermofisher.com

In polymer chemistry, monomers containing specific functional groups are used to build polymers with tailored properties. The sulfonamide group in this compound is reactive and can be used to incorporate the bromo-difluoro-phenyl moiety into polymer backbones or as a pendant group. This could be used to impart specific characteristics such as increased thermal stability, flame retardancy (due to the bromine content), or altered optical properties. Research on other bromo-containing compounds has shown their effectiveness in creating functional polyimides and other high-performance polymers. nih.govresearchgate.net

A particularly promising frontier is the use of this compound in optoelectronic materials, specifically those with nonlinear optical (NLO) properties. NLO materials are essential for technologies like optical switching and frequency conversion. researchgate.net Research has demonstrated that incorporating bromine atoms into chromophores can significantly enhance their NLO response. nih.gov

One study found that a polyimide containing bromo-substituted chromophores exhibited a much higher macroscopic NLO coefficient (d₃₃) than similar polymers with traditional nitro or cyano electron-accepting groups, all while maintaining good optical transparency. nih.govresearchgate.net This suggests that the bromo group is highly effective at improving microscopic second-order nonlinearities. researchgate.net Given these findings, this compound could serve as a valuable precursor for synthesizing new chromophores or polymers with superior NLO properties.

| NLO Polyimide Substituent Group | Macroscopic NLO Coefficient (d₃₃) | Reference |

| Bromo-containing | 20.1 pm/V | nih.gov |

| Nitro-containing | 9.6 pm/V | nih.gov |

| Cyano-containing | 8.9 pm/V | nih.gov |

Agrochemical Applications

The development of new pesticides and herbicides is crucial for global food security. Halogenated aromatic compounds are a well-established class of agrochemicals. The specific arrangement of halogens on a phenyl ring can confer potent biological activity. For example, the organophosphorus pesticide Profenofos contains a 4-bromo-2-chlorophenyl group and is metabolized in the body to 4-bromo-2-chlorophenol. nih.gov This structural similarity highlights the potential relevance of the 4-bromo-2,5-difluorophenyl scaffold in designing new active ingredients for agriculture. The sulfonamide moiety is also found in some classes of herbicides, suggesting that this compound combines two motifs of known agrochemical importance, making it a target for synthesis and screening of novel pesticides and herbicides.

Chemical Probe Development and Biological Tool Compounds

There is no specific information available in the searched scientific literature detailing the use of this compound as a chemical probe or a biological tool compound.

Research in chemical biology often utilizes substituted benzenesulfonamides as scaffolds for developing inhibitors for various enzymes. For instance, meta-substituted benzenesulfonamides have been investigated as potent inhibitors of metallo-β-lactamase ImiS, an enzyme contributing to antibiotic resistance. nih.gov This general class of compounds has also been explored for the inhibition of carbonic anhydrases, which are crucial for the life cycle of some bacteria. nih.gov

Furthermore, the development of inhibitors for Bromodomain and Extra-Terminal (BET) proteins is an active area of research where various chemical scaffolds are employed. nih.govnih.gov While fragment-based drug discovery is a common strategy for identifying novel inhibitors for such targets, there is no direct evidence from the available search results to suggest that this compound has been used as a fragment or intermediate in the development of BET inhibitors or other chemical probes. nih.gov

Conclusion and Outlook

Summary of Key Research Findings on 4-Bromo-2,5-difluorobenzenesulfonamide

A comprehensive review of scientific databases and literature reveals a significant gap in dedicated research on this compound. While its chemical structure and basic identifiers are known, there is a notable absence of published studies detailing its synthesis, biological activity, or specific applications. The compound is commercially available from various suppliers, indicating its potential use as a building block in chemical synthesis. However, without dedicated research, its specific properties and potential contributions to science and industry remain speculative.

The synthesis of its immediate precursor, 4-bromo-2,5-difluorobenzenesulfonyl chloride, is documented, suggesting that the sulfonamide can be prepared through standard chemical reactions, such as the reaction of the sulfonyl chloride with ammonia (B1221849). The starting material for this precursor is often 4-bromo-2,5-difluorobenzoic acid. Despite the availability of these synthetic routes, the scientific community has yet to publish in-depth investigations into the resulting sulfonamide.

Broader Implications for Halogenated Sulfonamide Research

The study of halogenated sulfonamides, as a class, offers significant promise in drug discovery and materials science. The introduction of halogen atoms, particularly fluorine and bromine, into a sulfonamide scaffold can profoundly influence the molecule's physicochemical properties. These changes can include alterations in lipophilicity, metabolic stability, and binding affinity to biological targets.

Research on various halogenated sulfonamides has demonstrated a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and enzyme-inhibiting properties. For instance, certain halogenated benzenesulfonamides have been investigated as selective inhibitors of carbonic anhydrase isoforms and as potential kinase inhibitors. The specific placement of halogen atoms on the benzene (B151609) ring can lead to highly selective and potent therapeutic agents. This broader context suggests that this compound could possess interesting biological properties worthy of investigation.

Future Research Directions and Emerging Opportunities

The lack of specific data on this compound presents a clear opportunity for future research. Key areas for investigation include:

Synthesis and Characterization: Detailed reporting of the synthesis of this compound, including reaction conditions, yield, and full characterization of the compound's physical and chemical properties.

Biological Screening: A broad biological screening of the compound to identify any potential therapeutic activities. This could include assays for antimicrobial, anticancer, anti-inflammatory, and enzyme inhibition (e.g., against kinases or carbonic anhydrases) activities.

Structure-Activity Relationship (SAR) Studies: Should any biological activity be identified, further research could involve the synthesis of analogues to establish structure-activity relationships. This would help in optimizing the compound for increased potency and selectivity.

Computational Modeling: In silico studies could be employed to predict the compound's potential biological targets and to guide experimental work.

The unique substitution pattern of a bromine and two fluorine atoms on the benzenesulfonamide (B165840) core makes it an interesting candidate for exploration within the vast chemical space of halogenated sulfonamides.

Potential for Translational Research and Industrial Applications

Given the diverse applications of sulfonamides and organofluorine compounds, future research into this compound could lead to translational and industrial opportunities. If this compound is found to possess valuable biological activity, it could become a lead compound for the development of new drugs.

In the realm of materials science, fluorinated organic compounds are utilized for their unique properties, including thermal stability and hydrophobicity. While there is no current information on the use of this compound in this area, its polyhalogenated nature could make it a candidate for investigation in the development of new functional materials. The industrial synthesis of related halogenated benzenesulfonamides is established, suggesting that large-scale production of this compound could be feasible if a significant application is discovered.

常见问题

Q. What are the optimal synthetic routes for 4-Bromo-2,5-difluorobenzenesulfonamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves sequential halogenation and sulfonamide formation. Starting from a fluorinated benzene derivative, bromination is performed using reagents like N-bromosuccinimide (NBS) under controlled temperature (e.g., 0–25°C) to avoid over-bromination. Subsequent sulfonation is achieved via chlorosulfonic acid treatment, followed by amidation with ammonia or amines. Critical Parameters :

- Catalysts : Lewis acids (e.g., FeCl₃) improve regioselectivity during bromination .

- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) enhances purity (>97% by HPLC) .

- Yield Optimization : Lower temperatures (≤40°C) during sulfonation minimize decomposition by-products.

Table 1 : Comparison of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Conditions |

|---|---|---|---|

| Bromination → Sulfonation | 65–75 | >97 | NBS, FeCl₃, 0°C |

| Direct Sulfonylation | 50–60 | 90–95 | ClSO₃H, 40°C, 12h |

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy :

¹H NMR (DMSO-d₆): Aromatic protons appear as complex splitting patterns (δ 7.2–8.1 ppm) due to fluorine coupling (²J~20 Hz). ¹⁹F NMR shows distinct signals for ortho/para-fluorine substituents (δ -110 to -120 ppm) . - Mass Spectrometry :

High-resolution ESI-MS confirms the molecular ion [M-H]⁻ at m/z 290.92 (calculated for C₆H₃BrF₂NO₂S). - Chromatography :

Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) resolves impurities, with retention time ~8.2 min .

Advanced Research Questions

Q. How do the electronic effects of bromo and fluoro substituents influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing bromo (σₚ ~0.86) and fluoro (σₚ ~0.78) groups activate the sulfonamide moiety for nucleophilic attack.

- Mechanistic Insight :

Fluorine at the 2- and 5-positions directs nucleophiles (e.g., amines) to the para position via resonance withdrawal. Bromine at the 4-position stabilizes transition states through inductive effects, accelerating SNAr reactions . - Experimental Validation :

Kinetic studies (e.g., UV-Vis monitoring of reaction rates) under varying pH (7–12) reveal enhanced reactivity in basic conditions due to deprotonation of the sulfonamide NH .

Q. What strategies can resolve contradictions in reported biological activities of this compound derivatives across different studies?

- Methodological Answer :

- Systematic Variation : Synthesize derivatives with controlled substituent patterns (e.g., replacing Br with Cl or modifying fluorine positions) to isolate structure-activity relationships (SAR) .

- Analytical Harmonization : Use standardized assays (e.g., enzyme inhibition IC₅₀ measurements with recombinant proteins) to minimize inter-lab variability .

- Data Reconciliation : Apply multivariate analysis (e.g., PCA) to identify confounding factors (e.g., solvent polarity, temperature) in conflicting datasets .

Q. How does the compound’s stability under varying pH and temperature conditions impact its application in long-term biochemical assays?

- Methodological Answer :

- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at 180°C, making it stable for most solution-phase reactions (<100°C) .

- pH Sensitivity :

- Acidic Conditions (pH <3) : Hydrolysis of the sulfonamide group occurs, forming sulfonic acid derivatives.

- Basic Conditions (pH >10) : Degradation via sulfonate displacement is observed after 48 hours .

- Recommendations : Store at 4°C in anhydrous DMSO or DMF for assays requiring >1-week stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。